molecular formula C8H6ClF3O2 B1603404 3-Chloro-5-(trifluoromethoxy)benzyl alcohol CAS No. 433926-47-7

3-Chloro-5-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1603404
CAS No.: 433926-47-7
M. Wt: 226.58 g/mol
InChI Key: PZHLQGDDGUWVKH-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6ClF3O2 It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a chloro group (-Cl) attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-5-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) to yield the desired benzyl alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzyl ether.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: 3-Chloro-5-(trifluoromethoxy)benzaldehyde or 3-Chloro-5-(trifluoromethoxy)benzoic acid.

    Reduction: 3-Chloro-5-(trifluoromethoxy)benzyl ether.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol depends on its specific applicationThe alcohol group can participate in hydrogen bonding and other interactions with biological molecules, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(trifluoromethoxy)benzyl alcohol: Similar structure but with the trifluoromethoxy group in a different position.

    4-(Trifluoromethoxy)benzyl alcohol: Lacks the chloro group, affecting its reactivity and applications.

    3-Chloro-5-(trifluoromethyl)benzyl alcohol: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties.

Uniqueness

3-Chloro-5-(trifluoromethoxy)benzyl alcohol is unique due to the combination of the trifluoromethoxy and chloro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

[3-chloro-5-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHLQGDDGUWVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590671
Record name [3-Chloro-5-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433926-47-7
Record name 3-Chloro-5-(trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433926-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-5-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-5-trifluoromethoxybenzoic acid (22.5 g, 93.5 mmol; see step (iv) above) in anhydrous THF (1200 mL) under a N2 atmosphere at room temperature was added a solution of BH3.THF complex (140 mL of 1M in THF; 140.3 mmol). The solution was refluxed for 2 h, cooled to room temperature and stirred for 18 hours, quenched cautiously with H2O and concentrated in vacuo to remove most of the THF. The residue was diluted with EtOAc and the organics were washed with brine (3×), dried (Na2SO4), filtered and concentrated in vacuo to give the crude sub-title compound (21.2 g, 100%) as an oil that was used without further purification.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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